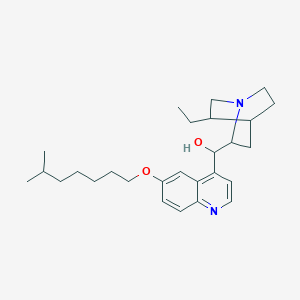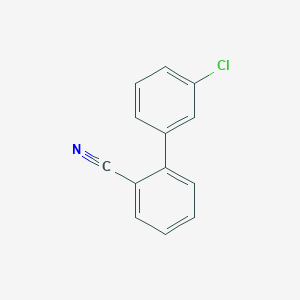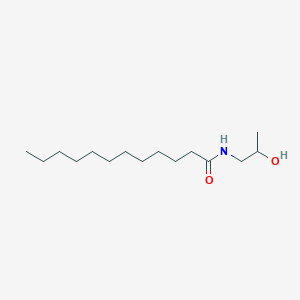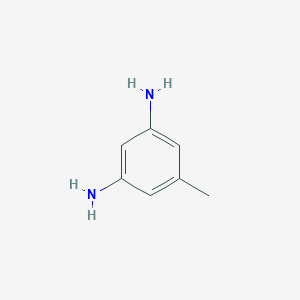![molecular formula C18H15NO2 B090506 10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione CAS No. 1034-46-4](/img/structure/B90506.png)
10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a pyrrolidine ring is fused to a dibenzo(a,d)cycloheptene system, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Dibenzo(a,d)cycloheptene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Pyrrolidine Ring Formation: This step may involve the use of amines and appropriate catalysts to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity. This could include studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties. This could involve screening for activity against various diseases or conditions.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites. Its unique structural features could impart desirable properties to these materials.
作用機序
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds might include spirooxindoles, spiroketals, and spirocyclic lactones.
Dibenzo(a,d)cycloheptene Derivatives: Compounds with similar core structures but different functional groups or substituents.
Uniqueness
The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- lies in its specific spirocyclic structure and the combination of functional groups present
特性
CAS番号 |
1034-46-4 |
|---|---|
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC名 |
spiro[pyrrolidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c20-16-11-18(17(21)19-16)14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20,21) |
InChIキー |
SWXGTCKIGMOVFI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
正規SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
同義語 |
10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


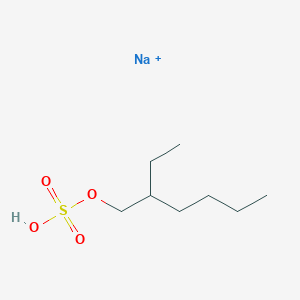
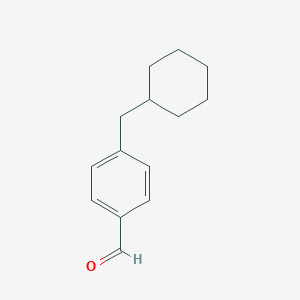
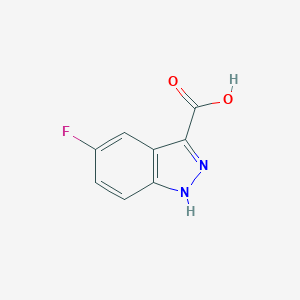
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
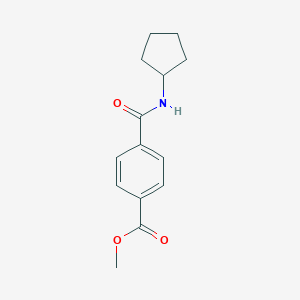
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
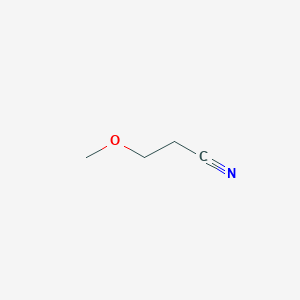
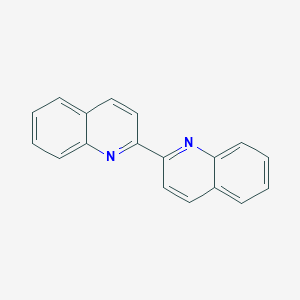
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
